N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Overview
Description
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound characterized by the presence of thiophene rings and a trifluoromethyl group
Preparation Methods
The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene rings, followed by the introduction of the carbonyl group and the trifluoromethyl phenyl group. The final step involves the formation of the propanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving the interaction of thiophene-containing compounds with biological systems.
Industry: It can be used in the production of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The thiophene rings and trifluoromethyl group play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide can be compared with other thiophene-containing compounds, such as:
Thiophene-2-carboxamide: Similar in structure but lacks the trifluoromethyl group.
Thiophene-3-carboxylic acid: Contains a carboxylic acid group instead of the propanamide linkage.
4-(Trifluoromethyl)phenylthiophene: Contains the trifluoromethyl group but lacks the propanamide linkage.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO2S2/c21-20(22,23)15-4-1-13(2-5-15)3-8-18(25)24-11-16-6-7-17(28-16)19(26)14-9-10-27-12-14/h1-2,4-7,9-10,12H,3,8,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWKUOONLXLVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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